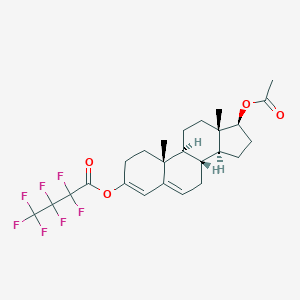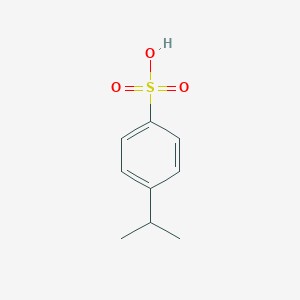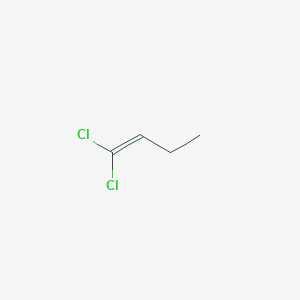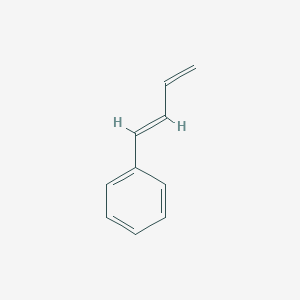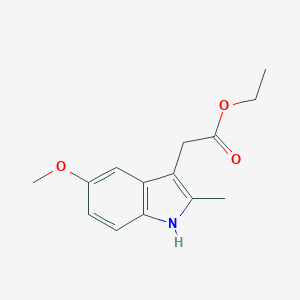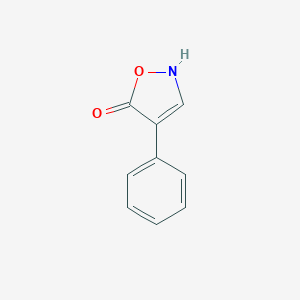
4-Phenylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylisoxazol-5(2H)-one, also known as PICO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PICO has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
4-Phenylisoxazol-5(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-Phenylisoxazol-5(2H)-one has also been investigated for its antitumor activity, with promising results in preclinical studies. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The exact mechanism of action of 4-Phenylisoxazol-5(2H)-one is not fully understood. However, it has been suggested that 4-Phenylisoxazol-5(2H)-one exerts its biological effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-Phenylisoxazol-5(2H)-one has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Efectos Bioquímicos Y Fisiológicos
4-Phenylisoxazol-5(2H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their cell walls and membranes. 4-Phenylisoxazol-5(2H)-one has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its broad spectrum of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of 4-Phenylisoxazol-5(2H)-one. However, one limitation of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-Phenylisoxazol-5(2H)-one. One area of interest is the development of 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-Phenylisoxazol-5(2H)-one in combination with other drugs or natural compounds. Furthermore, the development of 4-Phenylisoxazol-5(2H)-one-based drug delivery systems could enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of 4-Phenylisoxazol-5(2H)-one and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 4-Phenylisoxazol-5(2H)-one is a heterocyclic compound with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Its relatively simple synthesis method and broad spectrum of activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability.
Métodos De Síntesis
4-Phenylisoxazol-5(2H)-one can be synthesized through various methods, including the reaction of benzoyl chloride and hydroxylamine hydrochloride in the presence of a base or the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of a catalyst. The latter method has been shown to be more efficient, with a higher yield of 4-Phenylisoxazol-5(2H)-one.
Propiedades
Número CAS |
17147-69-2 |
|---|---|
Nombre del producto |
4-Phenylisoxazol-5(2H)-one |
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |
Clave InChI |
KYGNTQNHPFNJRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CNOC2=O |
Sinónimos |
5(2H)-Isoxazolone,4-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



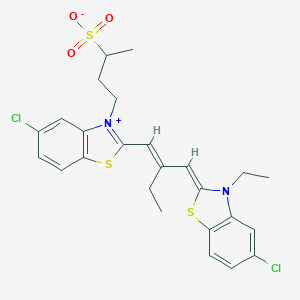
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
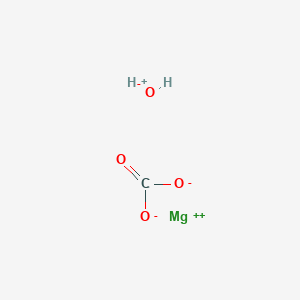
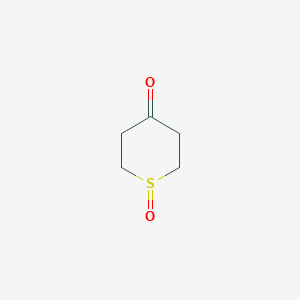
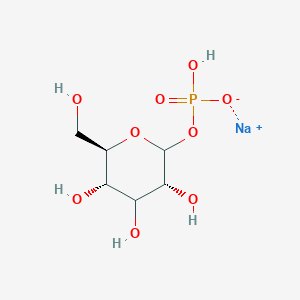
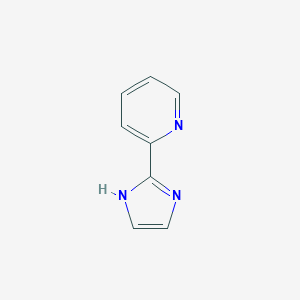
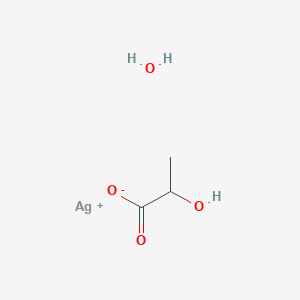
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)
